4-Bromo-7-fluoro-5-methyl-1H-indazole: A Privileged Scaffold in Targeted Oncology
4-Bromo-7-fluoro-5-methyl-1H-indazole: A Privileged Scaffold in Targeted Oncology
Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Prologue: The Indazole Scaffold in Modern Drug Discovery
In the highly competitive landscape of small-molecule drug discovery, the selection of an optimal core scaffold dictates the trajectory of a lead optimization campaign. 4-Bromo-7-fluoro-5-methyl-1H-indazole (CAS: 2241721-64-0) has emerged as a structurally complex and highly privileged building block, particularly in the development of targeted kinase and GTPase inhibitors.
The 1H-indazole nucleus is widely recognized in oncology because it acts as a bioisostere for the purine ring of ATP, allowing it to anchor securely within the hinge region of protein kinases (1[1]). However, this specific tri-substituted derivative offers a meticulously engineered balance of steric, electronic, and reactive properties designed to overcome common pharmacokinetic and selectivity hurdles.
Physicochemical Profiling & Structural Causality
Understanding the causality behind each substitution on the indazole ring is critical for leveraging this compound in rational drug design.
-
4-Bromo (Synthetic Vector): The bromine atom at the C4 position serves as a critical synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing chemists to probe the solvent-exposed regions of a target protein without disrupting the core hinge-binding interaction.
-
7-Fluoro (Metabolic & Electronic Shield): Fluorine, acting as a "super-hydrogen," introduces significant electronic effects with minimal steric bulk. Positioned at C7, it lowers the pKa of the adjacent N1 proton, fine-tuning the molecule's hydrogen-bond donor capacity. Furthermore, it acts as a metabolic shield, blocking oxidative degradation by cytochrome P450 enzymes at an otherwise electron-rich site (1[1]).
-
5-Methyl (Hydrophobic Anchor): The methyl group provides a localized lipophilic interaction. In tight kinase pockets, this vector locks the molecule into a specific bioactive conformation, enhancing target residence time and selectivity.
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, establishing the baseline parameters required for handling and synthesis (2[2], 3[3]).
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 2241721-64-0 | Unique registry identifier for sourcing. |
| Molecular Formula | C8H6BrFN2 | Defines exact mass requirements for MS validation. |
| Molecular Weight | 229.05 g/mol | Low MW allows for extensive downstream derivatization while maintaining lead-like properties. |
| Density | ~1.738 - 1.9 g/cm³ | High density typical of halogenated heterocycles. |
| Boiling Point | ~330.3 - 343.1 °C | Indicates high thermal stability during reflux reactions. |
| Flash Point | ~153.6 °C | Safe handling parameter for scale-up operations. |
Synthetic Methodology: A Self-Validating Protocol
To ensure reproducibility and high yield, the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole relies on the condensation and subsequent cyclization of a halogenated benzaldehyde precursor (4[4]). As an Application Scientist, I mandate that every protocol must be self-validating to prevent the propagation of errors in multi-step syntheses.
Step-by-Step Synthesis Workflow
Step 1: Hydrazone Formation and Intramolecular Cyclization
-
Action: Dissolve 2-bromo-5,6-difluoro-3-methyl-benzaldehyde (5.2 g, 22.0 mmol) in 50 mL of anhydrous 1,4-dioxane. Add hydrazine monohydrate (3.3 g, 3.2 mL) dropwise. Stir the mixture at 110 °C for 12 hours under a nitrogen atmosphere.
-
Causality: 1,4-dioxane is specifically chosen because its boiling point (101 °C) accommodates the thermal energy required to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution ( SNAr ) that follows the initial Schiff base formation. Hydrazine acts dually as the nucleophile and the cyclization agent.
-
Self-Validation Checkpoint: Before proceeding to workup, sample the reaction mixture for LC-MS analysis. The reaction is deemed complete only when the aldehyde starting material peak is absent and the target mass ( [M+H]+=229.0 ) constitutes >95% of the total ion chromatogram.
Step 2: Workup and Isolation
-
Action: Concentrate the resulting mixture in vacuo to remove the 1,4-dioxane. Redissolve the crude residue in 100 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.
-
Causality: EtOAc efficiently partitions the moderately lipophilic indazole product from the aqueous phase, which traps unreacted hydrazine and water-soluble byproducts. Na2SO4 is preferred over MgSO4 as a drying agent to avoid potential Lewis acid-base coordination with the nitrogen-rich indazole core.
Workflow for the synthesis and validation of 4-Bromo-7-fluoro-5-methyl-1H-indazole.
Mechanistic Pathways in Targeted Oncology
The true value of 4-Bromo-7-fluoro-5-methyl-1H-indazole lies in its application as a foundational scaffold for highly selective inhibitors. Recent patent literature highlights its efficacy in two distinct, cutting-edge oncological pathways:
A. KRAS G12C Inhibition Mutant KRAS G12C is a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC). Derivatives incorporating this indazole core (specifically quinazoline-linked compounds) have shown exceptional efficacy in trapping KRAS in its inactive GDP-bound state. The indazole moiety occupies a critical sub-pocket, positioning a covalent warhead to react with the mutant Cys12 residue, thereby shutting down downstream MAPK/ERK signaling (5[5]).
B. PKMYT1 Kinase Inhibition (Synthetic Lethality) PKMYT1 is a kinase that negatively regulates the cell cycle by phosphorylating CDK1 at Thr14. In cancers harboring CCNE1 amplifications, cells are highly dependent on PKMYT1 to prevent premature, catastrophic mitosis. Indazole-based compounds act as potent ATP-competitive inhibitors of PKMYT1. By blocking this kinase, the inhibitors restore CDK1 activity, driving the cancer cells into premature mitosis and triggering synthetic lethality (4[4]).
Dual mechanistic targeting of KRAS G12C and PKMYT1 pathways using the indazole scaffold.
Biological Evaluation: Kinase Assay Protocol
To evaluate the efficacy of derivatives synthesized from this indazole scaffold against targets like PKMYT1, a rigorous, self-validating biochemical assay is required.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Buffer Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Causality: DTT is critical to maintain a reducing environment, preventing the formation of artifactual disulfide bridges that could alter the kinase's active site conformation. Brij-35 (a non-ionic detergent) prevents non-specific binding of the lipophilic indazole derivatives to the plastic microplate wells.
-
-
Compound Pre-Incubation: Dispense 5 µL of recombinant PKMYT1 enzyme into a 384-well plate. Add 2.5 µL of the indazole derivative (in a 3-fold serial dilution series starting at 10 µM). Incubate at room temperature for 15 minutes.
-
Causality: Pre-incubation ensures that compounds with slow-binding kinetics have sufficient time to reach thermodynamic equilibrium with the target before the competitive substrate (ATP) is introduced.
-
-
Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the Km concentration for PKMYT1) and the specific peptide substrate. Incubate for 60 minutes.
-
Signal Detection & Validation: Add 10 µL of the TR-FRET detection reagent (containing EDTA to stop the reaction by chelating Mg2+ ). Read the plate on a compatible microplate reader.
-
Self-Validation Checkpoint: The assay must include a robust positive control (e.g., a known reference inhibitor) and a no-enzyme negative control. Calculate the Z'-factor; the data is only validated for IC50 curve fitting if the Z'-factor is ≥0.5 , ensuring a high signal-to-noise ratio.
-
References
-
EvitaChem. Buy 4-Bromo-7-fluoro-5-methyl-1H-indazole (EVT-13817653). Retrieved from 2
-
ChemBK. 4-Bromo-7-fluoro-5-methyl-1H-indazole - Physico-chemical Properties. Retrieved from 3
-
BenchChem. 6-Bromo-5-fluoro-3-methyl-1H-indazole / Indazole Nucleus as a Privileged Scaffold. Retrieved from1
-
Google Patents (WO2018143315A1). Quinazoline compound for G12C mutant KRAS inhibitory activity. Retrieved from 5
-
Google Patents (WO2024179948A1). Indazole compounds as pkmyt1 kinase inhibitors. Retrieved from 4
Sources
- 1. 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9 | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. chembk.com [chembk.com]
- 4. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2018143315A1 - Quinazoline compound - Google Patents [patents.google.com]
